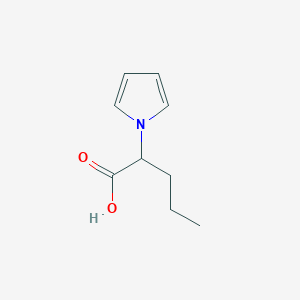

2-(1H-Pyrrol-1-YL)pentanoic acid

説明

Significance of Pyrrole-Containing Compounds in Organic Chemistry

The pyrrole (B145914) ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of natural products and synthetic compounds. chemenu.comnih.gov Its presence is critical to the function of many "pigments of life," including heme in hemoglobin, chlorophyll (B73375) in plants, and vitamin B12. chemenu.com Beyond these vital natural roles, the pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, such as anticancer, antiviral, anti-inflammatory, and antibacterial properties. nih.govwindows.netresearchgate.net

The versatility of the pyrrole ring allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules. cymitquimica.com This adaptability has made N-substituted pyrroles, in particular, a focus of synthetic efforts, with methods like the Paal-Knorr reaction providing a common route to their preparation. nih.govmdpi.com The incorporation of various substituents onto the pyrrole nitrogen can significantly influence the compound's biological activity, as seen in studies of N-substituted pyrrole derivatives as potential HIV-1 entry inhibitors and herbicides. nih.govresearchgate.net

Contextualizing Pentanoic Acid Derivatives in Bioorganic and Synthetic Chemistry

Pentanoic acid, also known as valeric acid, and its derivatives are important building blocks in synthetic organic chemistry. bldpharm.com These short-chain fatty acids are utilized in the synthesis of a variety of compounds, including esters that are used as flavorings and fragrances. mdpi.com In the realm of bioorganic chemistry, pentanoic acid analogues have been investigated for their potential therapeutic applications. For instance, certain derivatives have been studied as inhibitors of enzymes like neuronal nitric oxide synthase. nih.gov

The carboxylic acid group of pentanoic acid provides a key functional handle for chemical modifications, allowing it to be incorporated into larger, more complex molecules. This has led to the development of pentanoic acid analogs in drug discovery, where the pentanoic acid moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Scope and Research Imperatives for 2-(1H-Pyrrol-1-YL)pentanoic Acid

While dedicated research on this compound is limited, its hybrid structure presents several compelling areas for future investigation. The combination of a biologically active pyrrole core with a versatile pentanoic acid side chain suggests potential applications in medicinal chemistry and materials science.

Potential Research Directions:

Medicinal Chemistry: Given the broad spectrum of biological activities associated with pyrrole derivatives, this compound could be a valuable scaffold for the development of new therapeutic agents. Research could focus on its potential as an antimicrobial, anti-inflammatory, or anticancer agent. The carboxylic acid group is known to be important for the anti-HIV-1 activity of some N-substituted pyrroles, suggesting a potential avenue of investigation for this compound as well. researchgate.net Furthermore, related pyrrole-containing acetic acid derivatives have been found to inhibit the enzyme aldose reductase and the glycation of proteins, pointing to possible applications in treating diabetic complications.

Agrochemicals: Studies on other N-pyrrolylcarboxylic acids have demonstrated their potential as herbicides. nih.gov The structural features of this compound make it a candidate for investigation in the development of new agrochemicals.

Materials Science: Pyrrole-containing polymers are known for their conductive properties. The carboxylic acid group of this compound could serve as a point for polymerization, leading to the creation of novel functional polymers with potential applications in electronics and sensor technology.

The synthesis of this compound and its derivatives can likely be achieved through established methods for N-alkylation of pyrrole, such as the Paal-Knorr synthesis, followed by modifications of the carboxylic acid group. nih.gov Further research is warranted to fully explore the synthetic routes to this compound and to systematically evaluate its physicochemical properties and biological activities. Such studies will be crucial in unlocking the full potential of this intriguing molecule.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-pyrrol-1-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-5-8(9(11)12)10-6-3-4-7-10/h3-4,6-8H,2,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLPDTIGSUYXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465011 | |

| Record name | 2-(1H-PYRROL-1-YL)PENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70901-15-4 | |

| Record name | α-Propyl-1H-pyrrole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70901-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-PYRROL-1-YL)PENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2 1h Pyrrol 1 Yl Pentanoic Acid

Reactivity Profile of the 1H-Pyrrol-1-YL Moiety

The 1H-pyrrol-1-yl group is an electron-rich aromatic heterocycle. This electron-rich nature makes the pyrrole (B145914) ring susceptible to electrophilic substitution reactions. However, the nitrogen atom's lone pair is delocalized into the aromatic system, which influences the regioselectivity of these reactions. In the context of 2-(1H-pyrrol-1-yl)pentanoic acid, the pyrrole ring can participate in various reactions, including:

Electrophilic Aromatic Substitution: While the carboxyl group can be deactivating, the pyrrole ring itself is activated towards electrophiles. numberanalytics.com Reactions such as nitration, halogenation, and acylation can occur on the pyrrole ring, typically at the C2 and C5 positions, which are most activated.

Cyclization Reactions: The pyrrole nucleus can be a component in the synthesis of more complex fused heterocyclic systems. For instance, polyfunctional pyrroles serve as intermediates in creating diverse substituted heterocyclic compounds.

The reactivity of the pyrrole moiety is a key aspect in the synthesis of various biologically active molecules and functional materials.

Reactivity of the Pentanoic Acid Chain and its Carboxylic Acid Functionality

The pentanoic acid portion of the molecule offers a reactive handle through its carboxylic acid group (-COOH). This functional group undergoes a variety of well-established chemical transformations. slideshare.net

Typical Reactions of the Carboxylic Acid Group:

| Reaction Type | Reagents | Product |

| Salt Formation | Metals (e.g., Magnesium), Metal Oxides, Metal Hydroxides, Metal Carbonates | Metal Pentanoate Salt |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) or conversion to acyl chloride | Amide |

| Reduction | Strong Reducing Agents (e.g., LiAlH₄) | Alcohol |

| Conversion to Acyl Halide | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride |

Table 1: Common Reactions of the Carboxylic Acid Functionality.

Carboxylic acids, like pentanoic acid, react in a manner similar to other mineral acids, forming salts with metals and bases. youtube.com For instance, reaction with magnesium would yield magnesium pentanoate and hydrogen gas. youtube.com The direct conversion of a carboxylic acid to an amide can be challenging due to the poor leaving group nature of the hydroxyl group. masterorganicchemistry.com Therefore, the carboxylic acid is often activated first, for example, by converting it into a more reactive acyl chloride. masterorganicchemistry.comlibretexts.org

Functional Group Interconversions and Strategic Modifications

Functional group interconversion (FGI) is a key strategy in organic synthesis to modify molecules like this compound. ub.eduimperial.ac.uk This allows for the selective transformation of one functional group into another, enabling the synthesis of a wide array of derivatives.

For this compound, the carboxylic acid group is a prime site for such modifications. It can be converted into esters, amides, or acyl halides, which can then undergo further reactions. libretexts.orglibretexts.org For example, the synthesis of pyrrole-3-carboxamides has been achieved through the in situ generation of the corresponding carboxylic acid, followed by coupling with an amine. nih.gov This highlights how the carboxylic acid functionality can be a versatile anchor for building more complex molecular architectures.

The pyrrole ring itself can also be modified. For instance, polyhydroxyalkyl chains attached to pyrroles can be oxidized to form aldehyde moieties, which can then be reduced to hydroxymethyl groups, demonstrating the potential for modifying substituents on the pyrrole ring. nih.gov

Spectroscopic and Structural Elucidation Techniques for 2 1h Pyrrol 1 Yl Pentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 2-(1H-pyrrol-1-yl)pentanoic acid, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its proton and carbon framework.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts are influenced by the electron-withdrawing nature of the pyrrole (B145914) ring and the carboxylic acid group.

The protons on the pyrrole ring are expected to appear as distinct signals. The protons at positions 2 and 5 (α-protons) of the pyrrole ring are typically found further downfield compared to the protons at positions 3 and 4 (β-protons) due to the influence of the nitrogen atom. The methine proton on the chiral carbon of the pentanoic acid chain, being adjacent to both the pyrrole nitrogen and the carboxylic acid group, will also have a characteristic downfield shift. The methylene (B1212753) and methyl protons of the pentyl chain will appear further upfield, with their chemical shifts and splitting patterns determined by their proximity to the electron-withdrawing groups and spin-spin coupling with adjacent protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H on COOH | ~10-12 | Singlet (broad) | - |

| H-2', H-5' (pyrrole) | ~6.7 | Triplet | ~2.2 |

| H-3', H-4' (pyrrole) | ~6.1 | Triplet | ~2.2 |

| H-2 (methine) | ~4.5-5.0 | Triplet | ~7.5 |

| H-3 (methylene) | ~1.8-2.0 | Multiplet | - |

| H-4 (methylene) | ~1.3-1.5 | Multiplet | - |

| H-5 (methyl) | ~0.9 | Triplet | ~7.3 |

This data is predicted and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift. The carbons of the pyrrole ring will resonate in the aromatic region, with the α-carbons (C-2' and C-5') appearing at a different chemical shift than the β-carbons (C-3' and C-4'). The chiral methine carbon (C-2) will be shifted downfield due to its attachment to the nitrogen atom. The carbons of the pentyl chain will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | ~175-180 |

| C-2', C-5' (pyrrole) | ~120 |

| C-3', C-4' (pyrrole) | ~110 |

| C-2 (methine) | ~60-65 |

| C-3 (methylene) | ~30-35 |

| C-4 (methylene) | ~25-30 |

| C-5 (methyl) | ~13-15 |

This data is predicted and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the proton connectivity throughout the pentanoic acid chain and within the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. cdnsciencepub.comdrugbank.com It would be used to definitively assign each carbon signal to its attached proton(s). cdnsciencepub.comdrugbank.com

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for confirming the connection between the pentanoic acid chain and the pyrrole ring through the nitrogen atom. cdnsciencepub.com

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. Expected fragmentation pathways for this compound would include:

Loss of the carboxylic acid group: A prominent fragment corresponding to the loss of COOH (45 Da) is expected.

Cleavage of the pentyl chain: Fragmentation at different points along the alkyl chain would lead to a series of peaks separated by 14 Da (CH₂).

Fragmentation of the pyrrole ring: The pyrrole ring itself can undergo characteristic fragmentation.

McLafferty rearrangement: If the pentyl chain is sufficiently long, a McLafferty rearrangement could occur, leading to a characteristic fragment ion. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

| 167 | [M]+ (Molecular Ion) |

| 122 | [M - COOH]+ |

| 94 | [Pyrrole-CH=CH₂]+ |

| 67 | [Pyrrole]+ |

| 43 | [C₃H₇]+ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations, providing a characteristic spectrum that can be used for functional group identification.

For this compound, the IR and Raman spectra would exhibit characteristic bands for both the pyrrole and pentanoic acid moieties.

Carboxylic Acid Group: A broad O-H stretching band is expected in the IR spectrum around 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give a strong absorption band around 1700-1725 cm⁻¹. nist.govnist.gov

Pyrrole Ring: The N-H stretching vibration of the pyrrole ring is typically observed around 3400 cm⁻¹. aip.orgaip.org C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. The C=C and C-N stretching vibrations within the pyrrole ring will produce a series of bands in the 1300-1600 cm⁻¹ region. aip.orgaip.orgnih.govresearchgate.net

Alkyl Chain: The C-H stretching vibrations of the pentyl chain will be observed in the 2850-2960 cm⁻¹ region. C-H bending vibrations will appear around 1375-1465 cm⁻¹.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) | IR |

| N-H stretch (pyrrole) | ~3400 | IR, Raman |

| C-H stretch (aromatic) | >3000 | IR, Raman |

| C-H stretch (aliphatic) | 2850-2960 | IR, Raman |

| C=O stretch (carboxylic acid) | 1700-1725 | IR |

| C=C/C-N stretch (pyrrole) | 1300-1600 | IR, Raman |

Advanced X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

While no specific crystal structure for this compound has been reported, studies on related pyrrole carboxylic acids, such as pyrrole-2-carboxylic acid, reveal common structural motifs. iucr.org It is anticipated that in the crystalline state, molecules of this compound would form hydrogen-bonded dimers through their carboxylic acid groups. iucr.orguni-regensburg.de The planarity of the pyrrole ring and the conformation of the pentanoic acid side chain would also be determined. The packing of these molecules in the crystal lattice would be governed by a combination of hydrogen bonding and van der Waals interactions.

Theoretical and Computational Investigations of 2 1h Pyrrol 1 Yl Pentanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For 2-(1H-Pyrrol-1-YL)pentanoic acid, DFT calculations provide fundamental insights into its behavior at the molecular level. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311+G(d), to achieve a balance between accuracy and computational cost. researchgate.net

Electronic Structure Elucidation and Charge Distribution

DFT calculations can elucidate the electronic structure of this compound by determining the energies and distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and stability. researchgate.net

The distribution of these orbitals reveals key aspects of the molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO may be distributed over the carboxylic acid moiety. This suggests that the pyrrole ring is the likely site for electrophilic attack, a common characteristic of pyrrole and its derivatives. uobaghdad.edu.iq

Furthermore, DFT can be used to calculate the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic sites within the molecule. For this compound, the MEP would likely show a negative potential (red) around the oxygen atoms of the carboxylic acid group, indicating a region of high electron density and a propensity for electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the pyrrole ring and the carboxylic acid, indicating electron-deficient regions susceptible to nucleophilic attack. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are representative and based on DFT calculations for structurally similar pyrrole derivatives.

Conformational Analysis and Energetic Stability

The flexibility of the pentanoic acid side chain in this compound allows for multiple conformations. DFT calculations can be employed to perform a conformational analysis, identifying the most stable geometric arrangements of the molecule. This is achieved by systematically rotating the rotatable bonds and calculating the corresponding energy of each conformation.

The results of such an analysis would likely reveal several low-energy conformers. The relative energies of these conformers determine their population at a given temperature. The most stable conformer would represent the geometry the molecule is most likely to adopt. These studies are crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.

Aromaticity Assessment of the Pyrrole Ring System

The pyrrole ring is a classic example of a five-membered aromatic heterocycle, fulfilling Hückel's rule with six π-electrons. libretexts.orglibretexts.org Various computational methods can be used to quantify the aromaticity of the pyrrole ring in this compound. These methods include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. nih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the degree of bond length equalization in the ring. A value close to 1 indicates high aromaticity. nih.gov

Aromatic Stabilization Energy (ASE): ASE is calculated as the energy difference between the cyclic conjugated system and an appropriate acyclic reference compound. A higher ASE value corresponds to greater aromatic stability.

For this compound, it is expected that the pyrrole ring would retain a high degree of aromaticity, as the pentanoic acid substituent is not directly conjugated with the ring system and would only have a minor electronic influence. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its conformational changes in a simulated environment, such as in a solvent like water. tandfonline.comunifi.it

An MD simulation would reveal the accessible conformations of the pentanoic acid side chain and its flexibility. It would also show how the molecule interacts with surrounding solvent molecules, providing insights into its solvation and transport properties. The trajectory from an MD simulation can be analyzed to identify the most populated conformational clusters and the transitions between them, offering a more complete picture of the molecule's conformational landscape than static DFT calculations alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govacs.org For this compound, a QSAR study would involve synthesizing a library of derivatives with variations in the pentanoic acid chain or substitutions on the pyrrole ring.

The biological activity of these derivatives would be experimentally determined, and then various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a QSAR model that can predict the activity of new, unsynthesized derivatives. researchgate.net This approach allows for the rational design of more potent and selective compounds by identifying the key structural features that contribute to the desired biological effect.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govresearchgate.net If this compound were to be investigated as a potential drug candidate, molecular docking could be used to predict its binding mode within the active site of its biological target. nih.govvlifesciences.com

The process involves generating a set of possible conformations of the ligand and then "docking" them into the binding site of the protein. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. nih.gov Such information is invaluable for understanding the mechanism of action and for guiding the design of more potent inhibitors.

Mechanistic Studies of Reactions Involving 2 1h Pyrrol 1 Yl Pentanoic Acid

Elucidation of Reaction Pathways for Synthesis and Transformation

The primary route for the synthesis of N-substituted pyrroles such as 2-(1H-Pyrrol-1-YL)pentanoic acid is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgrgmcet.edu.in In the case of this compound, the primary amine would be 2-aminopentanoic acid (norvaline).

The reaction pathway is generally accepted to proceed through the formation of a hemiaminal intermediate. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in The mechanism can be broken down into the following key steps:

Nucleophilic Attack: The amino group of 2-aminopentanoic acid attacks one of the carbonyl groups of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione), forming a hemiaminal. wikipedia.orgorganic-chemistry.org

Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclic intermediate. wikipedia.orgorganic-chemistry.org This cyclization is often the rate-determining step of the reaction. alfa-chemistry.com

Dehydration: The cyclic intermediate subsequently undergoes dehydration, losing two molecules of water to form the aromatic pyrrole (B145914) ring. wikipedia.orgorganic-chemistry.org

Computational studies using Density Functional Theory (DFT) have supported the hemiaminal pathway as the preferred route over a competing enamine cyclization pathway. rgmcet.edu.in These studies also highlight the crucial role of water and hydrogen bonding in catalyzing the proton transfer steps during the reaction. rgmcet.edu.inrsc.org

Transformations of this compound can involve reactions at the pyrrole ring, the carboxylic acid group, or the alkyl chain. The pyrrole ring, being electron-rich, is susceptible to electrophilic substitution reactions. youtube.com The carboxylic acid moiety can undergo typical reactions such as esterification and amidation.

Transition State Analysis and Reaction Energetics

The energetic landscape of a reaction is defined by the energies of reactants, intermediates, transition states, and products. For the Paal-Knorr synthesis of this compound, computational studies on analogous systems provide insight into the reaction energetics.

DFT calculations have been employed to model the transition states in the Paal-Knorr reaction. rgmcet.edu.in These studies indicate that the transition state for the cyclization of the hemiaminal intermediate is of high energy, confirming it as the rate-limiting step. rgmcet.edu.in The geometry of the transition state involves the formation of the new carbon-nitrogen bond and the breaking of the carbon-oxygen double bond of the second carbonyl group.

The energetics of the reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the amine. For N-substituted pyrroles, the electronic properties of the substituent on the amine can affect the nucleophilicity of the nitrogen atom and thus the rate of the initial attack and subsequent cyclization. organic-chemistry.org

| Reaction Step | Relative Energy (kcal/mol) - Example System | Description |

| Reactants (1,4-dicarbonyl + amine) | 0 | Starting point of the reaction. |

| Hemiaminal Intermediate | ~ -5 to -10 | A stable intermediate formed after the initial nucleophilic attack. |

| Cyclization Transition State | ~ +15 to +25 | The highest energy point on the reaction coordinate, determining the reaction rate. |

| Cyclic Intermediate | ~ -15 to -20 | A more stable intermediate formed after the ring-closing step. |

| Product (Pyrrole + 2 H₂O) | ~ -25 to -35 | The thermodynamically favored final products. |

Note: The energy values are illustrative and based on computational studies of similar Paal-Knorr reactions. The actual values for the synthesis of this compound may vary.

Investigation of Catalytic Mechanisms in Relevant Reactions

While the Paal-Knorr synthesis can proceed without a catalyst, it is often accelerated by acids. wikipedia.orgrgmcet.edu.in Both Brønsted and Lewis acids can be employed. The catalytic mechanism of acid catalysis involves the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound. wikipedia.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The acid also facilitates the dehydration steps by protonating the hydroxyl groups of the cyclic intermediate, making them better leaving groups.

Transition metal catalysts, such as those based on palladium and rhodium, are also utilized in the synthesis and functionalization of pyrroles. acs.orgacs.orgnih.govresearchgate.netnih.govorganic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions can be used to introduce substituents onto the pyrrole ring. The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

Rhodium catalysts are known to catalyze the conversion of furans to highly functionalized pyrroles through a [3+2] annulation reaction with rhodium-stabilized imino-carbenes. acs.orgnih.gov The proposed mechanism involves the initial formation of a bicyclic hemiaminal, which then undergoes ring-opening to yield the pyrrole. acs.orgnih.gov Rhodium catalysts are also effective in the synthesis of pyrroles from dienyl azides. organic-chemistry.org

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the Paal-Knorr synthesis, kinetic investigations have confirmed that the reaction is often first-order with respect to both the 1,4-dicarbonyl compound and the amine.

The rate of the Paal-Knorr reaction is influenced by several factors, including temperature, solvent, and the presence of a catalyst. Increasing the temperature generally increases the reaction rate. The choice of solvent can also play a significant role, with polar protic solvents sometimes facilitating the reaction by stabilizing charged intermediates and transition states.

Kinetic studies on the synthesis of N-substituted pyrroles have shown that the rate of cyclization can be influenced by the substituents on the amine. organic-chemistry.org Electron-donating groups on an aromatic amine can increase the nucleophilicity of the nitrogen atom, potentially accelerating the initial attack on the carbonyl group. Conversely, bulky substituents on the amine can sterically hinder the reaction, slowing it down.

| Parameter | Influence on Reaction Rate | Rationale |

| Temperature | Increases | Provides more kinetic energy to overcome the activation energy barrier. |

| Acid Catalyst | Increases | Lowers the activation energy of the cyclization and dehydration steps. |

| Amine Substituent (Electronic Effects) | Electron-donating groups can increase the rate. | Increases the nucleophilicity of the amine. organic-chemistry.org |

| Amine Substituent (Steric Effects) | Bulky groups can decrease the rate. | Hinders the approach of the amine to the dicarbonyl compound. |

| Solvent Polarity | Can influence the rate. | Affects the stabilization of charged intermediates and transition states. |

Biochemical and Enzymatic Transformations Involving 2 1h Pyrrol 1 Yl Pentanoic Acid and Analogues

Metabolic Pathway Analysis and Pyrrole (B145914) Derivative Formation

The metabolism of pyrrole-containing compounds can follow several routes, often involving oxidation and conjugation. While specific metabolic data for 2-(1H-pyrrol-1-yl)pentanoic acid is not extensively detailed in the public domain, the metabolic fate of structurally related compounds can provide insights. For instance, the metabolism of α-lipoic acid, which contains a dithiolane ring, involves mitochondrial β-oxidation of the pentanoic acid side chain. natural-necessity.com This process of side-chain shortening is a common metabolic pathway for carboxylic acids.

In the case of furan (B31954) derivatives, which are structurally similar to pyrroles, oxidative ring opening is a known metabolic activation pathway. nih.gov For example, 2-methylfuran (B129897) is metabolized to the reactive intermediate 3-acetylacrolein. nih.gov It is plausible that this compound could undergo similar transformations, including hydroxylation of the pyrrole ring, followed by ring opening or conjugation.

The formation of pyrrole derivatives through metabolic processes is also observed. For example, γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid is a known Maillard reaction product that can be formed from glucose and amino acids. nih.gov This indicates that under certain physiological or pathological conditions, pyrrole-containing acids can be formed endogenously.

Further research into the specific metabolic pathways of this compound would likely involve studies using radiolabeled compounds to trace their biotransformation and identify key metabolites. Such studies would elucidate whether β-oxidation of the pentanoic acid chain, modification of the pyrrole ring, or conjugation reactions are the primary metabolic routes.

Enzymatic Synthesis and Biocatalysis Applications

The use of enzymes in organic synthesis, or biocatalysis, offers a powerful and environmentally friendly alternative to traditional chemical methods, often providing high stereoselectivity and efficiency under mild reaction conditions. nih.gov

The synthesis of chiral molecules is a significant application of biocatalysis. nih.gov For the stereoselective synthesis of pyrrole derivatives, various enzymes can be employed. For instance, amine dehydrogenases (AmDH) have been engineered for the stereoselective synthesis of chiral lactams, such as (S)-5-methylpyrrolidin-2-one, from levulinic acid with high enantiomeric excess. mdpi.com This demonstrates the potential for using engineered enzymes to produce chiral pyrrole-containing compounds.

Lipases are another class of enzymes with broad applications in biocatalysis. Candida antarctica lipase (B570770) B (CALB) has been successfully used for the ammonolysis of a pyrrole-based dicarboxylic acid ester to produce a key intermediate for the synthesis of the drug Saxagliptin. nih.gov The optimization of this reaction, including the removal of byproducts, led to a significant increase in yield. nih.gov

The selection of the appropriate enzyme and the optimization of reaction conditions are crucial for successful biocatalytic transformations. This often involves screening a variety of enzymes, such as oxidoreductases, transferases, hydrolases, and lyases, and fine-tuning parameters like pH, temperature, and substrate concentration. uky.edu

A key advantage of biocatalysis is the high degree of stereochemical control that can be achieved. Enzymes, due to their chiral nature, can differentiate between enantiomers or prochiral centers, leading to the formation of a single stereoisomer. uky.edu

For example, engineered amine dehydrogenases have demonstrated exceptional stereoselectivity (99% enantiomeric excess) in the reductive amination of γ- and δ-keto acids to produce chiral lactams. mdpi.com Similarly, a one-pot synthesis using a ω-transaminase and a monoamine oxidase has been developed for the synthesis of 2,5-disubstituted pyrrolidines with high enantioselectivity and diastereoselectivity. uky.edu

This precise control over stereochemistry is highly valuable in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereoisomeric form. The application of biocatalytic methods to the synthesis of this compound and its analogues could therefore enable the production of enantiomerically pure compounds for pharmacological evaluation.

Biosynthetic Pathways of Naturally Occurring Pyrrole-Pentanoic Acid Conjugates

Nature produces a vast array of pyrrole-containing natural products with diverse biological activities. mdpi.com The biosynthesis of these compounds often starts from simple precursors like amino acids. mdpi.comwikipedia.org For instance, the fundamental pyrrole ring in many natural products is derived from δ-aminolevulinic acid (ALA), which is synthesized from glycine (B1666218) and succinyl-CoA. wikipedia.orgresearchgate.net

While direct conjugates of this compound may not be widely reported as natural products, the pyrrole-2-carboxylate moiety is a recurring structural motif in many antibiotics and other bioactive molecules. researchgate.net This suggests that biosynthetic pathways exist for the formation of pyrrole carboxylic acids.

The biosynthesis of many marine pyrrole alkaloids, for example, is thought to involve the coupling of a pyrrole-2-carboxyl unit with other building blocks. researchgate.net These pathways often involve carrier protein-tethered intermediates. The pyrrole-imidazole alkaloids, found in marine sponges, are hypothesized to be biosynthesized from precursors like clathrodin (B1669156) or oroidin, which contain a pyrrole-2-carboxamide structure. nih.gov

The exploration of microbial genomes has revealed alternative biosynthetic routes to pyrrolic natural products. researchgate.net It is conceivable that pathways could exist where a pentanoic acid unit or a precursor is linked to a pyrrole ring through the action of specific enzymes. The study of these natural biosynthetic pathways can provide inspiration for the development of novel biocatalytic methods for the synthesis of compounds like this compound.

Coordination Chemistry of 2 1h Pyrrol 1 Yl Pentanoic Acid Derivatives

Ligand Design and Metal Complexation Strategies

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. researchgate.net Derivatives of 2-(1H-pyrrol-1-yl)pentanoic acid are intriguing ligands due to their hybrid nature, combining a soft N-donor from the pyrrole (B145914) ring with a hard oxygen donor from the carboxylate group. The pentanoic acid chain introduces significant conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal centers.

The primary coordination strategy involves the deprotonated carboxylate group, which can bind to a metal ion in a monodentate, bidentate chelating, or bridging fashion. The pyrrole ring's nitrogen atom, while typically a weak base, can also participate in coordination, particularly with softer metal ions. This can lead to the formation of a stable five- or six-membered chelate ring, encompassing the metal center, the pyrrole nitrogen, the intervening alkyl chain, and the carboxylate oxygen. The specific coordination mode is influenced by several factors:

The nature of the metal ion: Hard metal ions (e.g., Na⁺, K⁺) will preferentially bind to the hard carboxylate oxygen, while softer metals (e.g., Pd²⁺, Pt²⁺) may favor coordination with the softer pyrrole nitrogen.

The reaction solvent: The polarity and coordinating ability of the solvent can influence which donor site is more available for binding.

Steric hindrance: Substituents on the pyrrole ring or the alkyl chain can sterically direct the coordination to a specific site.

The presence of ancillary ligands: Other ligands in the metal's coordination sphere can impact the binding mode of the pyrrole-pentanoate ligand.

N-substituted pyrroles can be readily synthesized, for instance, through the Piloty–Robinson synthesis, which allows for substitution at the 3 and 4 positions of the pyrrole ring. wikipedia.org Another method involves the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with a primary amine, such as 2-aminopentanoic acid, to form the N-substituted pyrrole ring. This synthetic accessibility allows for the systematic modification of the ligand structure to fine-tune the electronic and steric properties of the resulting metal complexes.

| Ligand Type | Metal Ion | Observed Coordination Mode | Reference System |

| Pyrrole-imine [N⁻NP] | Ni(II), Pd(II) | Distorted square planar via N, N, P, and halogen | N-((1H-pyrrol-2-yl)methylene)-2-(diphenylphosphino)benzenamine complexes acs.org |

| N-alkoxycarbonyl pyrrole | (Acylation reagent) | Exclusive acylation at C2 position | Acylation of N-Troc-pyrrole acs.org |

| Pyrrole-based Schiff Base | Transition Metals | Variable geometries and coordination numbers | General review of pyrrole-based metallo-organic complexes researchgate.net |

| 6-pyrrol-1-ylhexanoic acid | Not specified | Precursor for further synthesis | Synthesis from 2,5-dimethoxytetrahydrofuran and 6-aminocaproic acid chemsrc.com |

Applications of Metal Complexes in Catalysis

Metal complexes are pivotal in catalysis, accelerating chemical reactions with high efficiency and selectivity. chemscene.com The incorporation of pyrrole-based ligands can modulate the catalytic activity of a metal center by influencing its electronic properties and creating a specific steric environment around it. Metal complexes of this compound derivatives are potential candidates for various catalytic transformations.

The chirality of the ligand, originating from the stereocenter at the alpha-carbon of the pentanoic acid, is particularly significant. Metal complexes incorporating such chiral ligands can be employed in asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. For example, Lewis acid complexes of related pyrrole systems have been successfully used in enantioselective Friedel–Crafts alkylation reactions. acs.org

Potential catalytic applications include:

Polymerization: Nickel(II) and Palladium(II) complexes featuring pyrrole-imine ligands have demonstrated high activity for the vinyl addition polymerization of norbornene. acs.org It is conceivable that complexes of this compound could be designed to act as catalysts for similar polymerization reactions.

Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The electronic properties of the pyrrole ring can be tuned to enhance the catalytic efficiency of metal centers like palladium or nickel in these reactions.

Hydrogenation and Hydrosilylation: The ability to create a well-defined coordination sphere makes these complexes suitable for reactions involving the activation of small molecules like H₂ or silanes.

The catalytic performance of these complexes would be highly dependent on the choice of metal and the specific substitutions on the ligand framework.

| Catalyst System | Reaction Type | Key Findings | Reference System |

| [N⁻NP]Ni(II)X / MMAO | Norbornene Polymerization | High catalytic activity (up to 5.46 × 10⁷ g PNB/mol(Ni)·h·atm) | Pyrrole-imine Nickel(II) complexes acs.org |

| Scandium Complexes | Friedel-Crafts Alkylation | Enantioselective alkylation of pyrroles | General development in Friedel-Crafts reactions acs.org |

| Lewis Acid in Water | Friedel-Crafts Alkylation | Highly enantioselective reaction in an aqueous medium | Catalysis with 2-enoyl-pyridine N-oxides acs.org |

Supramolecular Assembly and Material Science Relevance

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. birmingham.ac.uk The self-assembly of molecular building blocks into ordered, functional superstructures is a key concept in this field and in materials science. rsc.org Metal complexes derived from this compound are excellent candidates for constructing sophisticated supramolecular architectures.

The ligand's bifunctional nature is critical here. The carboxylate group provides a robust and predictable coordination site for linking metal ions into one-, two-, or three-dimensional networks, such as coordination polymers or metal-organic frameworks (MOFs). The pyrrole ring offers several possibilities for secondary interactions that can guide the self-assembly process:

π-π Stacking: The aromatic pyrrole rings can stack on top of each other, providing additional stability to the supramolecular structure.

Hydrogen Bonding: While the N-H proton is absent in N-substituted pyrroles, other parts of the ligand or co-ligands can participate in hydrogen bonding.

Host-Guest Chemistry: If the self-assembly process creates cavities or channels within the structure, these can be used to encapsulate smaller guest molecules, leading to applications in sensing, storage, or separation. birmingham.ac.uk

The flexibility of the pentanoic acid chain can allow the formation of unique helical or folded structures, while the introduction of additional functional groups onto the pyrrole ring can introduce further specific interactions. For example, the introduction of carbohydrate moieties onto related salphen-metal complexes has been shown to induce the formation of helical nanofibrils. nih.gov The interplay between strong metal-coordination bonds and weaker intermolecular forces allows for the rational design of new materials with tailored properties, such as porosity, luminescence, or stimuli-responsiveness.

| System | Assembly Type | Driving Forces | Potential Relevance |

| Carbohydrate-functionalized salphen-metal complexes | Helical Nanofibrils | Self-assembly, metal coordination | Advanced functional materials nih.gov |

| General Transition Metal Complexes | Metallo-supramolecular polymers (MSPs) | Metal-ligand coordination, π-stacking | Soft materials, optoelectronics rsc.org |

| Porphyrin-based systems | Coordination Cages, Assemblies | Metal-coordination, host-guest interactions | Host-guest chemistry, catalysis birmingham.ac.uk |

Advanced Research Directions and Future Perspectives for 2 1h Pyrrol 1 Yl Pentanoic Acid

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of N-substituted pyrroles, including those with carboxylic acid functionalities, has been a subject of intense research, driven by their prevalence in pharmaceuticals and natural products. alliedacademies.orgrsc.org Traditional methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, remain a reliable route. alliedacademies.orgnih.gov However, future research on 2-(1H-Pyrrol-1-YL)pentanoic acid will likely focus on the development of more efficient, sustainable, and versatile synthetic protocols.

Modern synthetic approaches that could be applied and optimized for the production of this compound and its analogues include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of N-substituted pyrroles. researchgate.netnih.gov For instance, microwave-assisted Paal-Knorr reactions, sometimes catalyzed by mild acidic reagents like N-bromosuccinimide (NBS) or even conducted under solvent-free conditions, offer a greener and more efficient alternative to conventional heating. researchgate.net The Clauson-Kaas synthesis, another key method for pyrrole (B145914) formation, has also been successfully adapted to microwave conditions, often using water or acetic acid as the solvent without the need for additional catalysts. nih.gov

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the production of pyrroles and other heterocyclic compounds. rsc.org This technology offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. nih.gov A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, demonstrating the potential for integrating multiple reaction steps into a single, efficient process. pharmafeatures.com Applying flow chemistry to the synthesis of this compound could lead to higher throughput and more consistent product quality.

Advanced Catalysis: The development of novel catalysts is a cornerstone of modern organic synthesis. For pyrrole synthesis, this includes the use of various metal catalysts (e.g., palladium, ruthenium, indium) to facilitate multicomponent reactions and cyclization processes. chemical.airesearchgate.net Furthermore, the use of inexpensive and environmentally benign catalysts, such as certain aluminas with a high percentage of Brønsted acid sites, has proven effective in promoting Paal-Knorr reactions under mild conditions. researchgate.net Research into new catalytic systems for the synthesis of N-substituted pyrrole carboxylic acids could unlock more direct and atom-economical routes.

| Synthetic Method | Potential Advantages for this compound Synthesis | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, greener reaction conditions. researchgate.netnih.gov | Optimization of catalysts (e.g., NBS, CaCl2·2H2O) and solvent-free protocols. researchgate.net |

| Flow Chemistry | Enhanced process control, improved safety, scalability, potential for multi-step synthesis in one flow. rsc.orgnih.govpharmafeatures.com | Development of integrated flow reactors for the synthesis and in-situ purification. |

| Advanced Catalysis | Higher efficiency, novel reaction pathways, use of greener and cheaper catalysts. chemical.airesearchgate.net | Exploration of new metal-based and organocatalysts for direct C-N bond formation. |

Exploration of Advanced Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new chemical entities. For a molecule like this compound, computational models can provide deep insights into its properties and potential applications, guiding experimental work and reducing the need for extensive trial-and-error.

Future research in this area will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations are invaluable for understanding reaction mechanisms at a molecular level. For instance, DFT studies have been used to elucidate the mechanism of the Paal-Knorr pyrrole synthesis, confirming that the hemiaminal cyclization pathway is energetically favored. rsc.org Such studies could be employed to refine the synthesis of this compound by identifying the most efficient reaction pathways and catalyst interactions. DFT can also be used to predict the adsorption and interaction of the molecule with various surfaces and materials. eurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 2D and 3D-QSAR studies have been successfully applied to various pyrrole derivatives to predict their activity as, for example, anti-HIV agents or enzyme inhibitors. nih.govunipa.it By synthesizing a library of analogues of this compound and screening them for a particular biological activity, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. researchgate.net Molecular docking has been used to study the interaction of pyrrole derivatives with a range of targets, including those involved in cancer, HIV, and inflammation. researchgate.netunipa.itnih.gov For this compound, docking studies could be used to screen for potential biological targets and to understand the molecular basis of its activity, should any be discovered. This would be a crucial step in elucidating its biochemical role.

| Computational Method | Application to this compound | Potential Outcome |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms for its synthesis; predicting reactivity. rsc.org | More efficient and selective synthetic routes. |

| QSAR Modeling | Predicting biological activity based on structural modifications. nih.govunipa.it | Rational design of more potent and selective analogues. |

| Molecular Docking | Identifying potential biological targets; understanding binding interactions. researchgate.netnih.gov | Hypothesis generation for its biochemical function and mechanism of action. |

Elucidation of Complex Biochemical Roles and Interactions

The pyrrole scaffold is a well-established pharmacophore present in numerous bioactive compounds and approved drugs. nih.govnih.gov Derivatives of pyrrole have shown a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. alliedacademies.orgnih.gov A key future research direction for this compound will be to explore its potential biochemical roles and interactions with biological systems.

While specific studies on this compound are scarce, research on structurally related pyrrole alkanoic acids provides a foundation for hypothesizing potential activities:

Enzyme Inhibition: A study on pyrrole alkanoic acid derivatives identified them as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory response. nih.gov Interestingly, these compounds were classified as "nuisance inhibitors" that may act by forming aggregates. nih.gov Another study found that a different pyrrole acetic acid derivative, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, inhibits the enzyme aldose reductase, which is implicated in diabetic complications. nih.gov These findings suggest that this compound could be screened for inhibitory activity against these and other enzymes.

Receptor Interaction: The structural features of this compound, with its pyrrole ring and carboxylic acid group, make it a candidate for interacting with various biological receptors. For example, some N-substituted pyrroles have been identified as HIV-1 entry inhibitors that interfere with the gp41 protein, with the carboxylic acid group playing a crucial role in the interaction. nih.gov

Metabolic Pathways: Understanding the metabolic fate of this compound is crucial for any potential therapeutic application. Studies on the metabolism of related compounds, such as N-methyl-2-pyrrolidone, have identified hydroxylation and subsequent oxidation as key metabolic pathways. nih.gov Future research could involve in vitro and in vivo studies to identify the metabolites of this compound and to assess its pharmacokinetic profile.

| Potential Biochemical Role | Basis from Related Compounds | Future Research Approach |

| Enzyme Inhibition | Inhibition of mPGES-1 and aldose reductase by other pyrrole alkanoic acids. nih.govnih.gov | High-throughput screening against a panel of enzymes, particularly those involved in inflammation and metabolic diseases. |

| Receptor Binding | Interaction of N-substituted pyrroles with viral proteins like HIV-1 gp41. nih.gov | Screening against a variety of receptors, guided by computational docking studies. |

| Metabolic Transformation | Known metabolic pathways of other N-substituted pyrroles involving oxidation. nih.gov | In vitro metabolic stability assays using liver microsomes followed by in vivo pharmacokinetic studies. |

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The advancement of chemical research is increasingly reliant on the integration of emerging technologies that enhance efficiency, data quality, and the scope of what can be achieved. For this compound, leveraging these technologies will be crucial for accelerating its investigation and potential development.

Key technological integrations for future research include:

Automated Synthesis and High-Throughput Screening: The use of robotic platforms for automated synthesis can rapidly generate libraries of analogues of this compound. youtube.com This, combined with high-throughput screening (HTS) methods, allows for the rapid testing of these libraries against various biological targets, significantly accelerating the process of identifying lead compounds. nih.govnih.gov

Artificial Intelligence (AI) and Machine Learning: AI and machine learning are revolutionizing chemical synthesis and analysis. pharmafeatures.comresearchgate.net AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for complex molecules. chemical.ai Machine learning models can predict reaction outcomes, optimize reaction conditions, and even predict the biological activity of new compounds, thereby guiding research in a more targeted and efficient manner. nih.govresearchgate.net

Process Analytical Technology (PAT): PAT involves the use of in-line or on-line analytical tools (such as FTIR, Raman, and NMR spectroscopy) to monitor and control chemical processes in real-time. rsc.orgresearchgate.net The implementation of PAT in the synthesis of this compound, particularly in a continuous flow setup, would ensure consistent product quality and facilitate a deeper understanding of the reaction kinetics. rsc.orgyoutube.com

Lab-on-a-Chip and Microfluidics: Lab-on-a-chip technologies enable the miniaturization and integration of multiple laboratory processes onto a single chip. semi.ac.cncnr.it These microfluidic devices can be used for the synthesis of small quantities of compounds, for conducting high-throughput assays, and for detailed analytical studies, all while consuming minimal reagents. illinois.edursc.org

| Technology | Application to this compound Research | Benefit |

| Automated Synthesis & HTS | Rapid generation and screening of derivative libraries. youtube.comnih.gov | Accelerated discovery of structure-activity relationships. |

| AI and Machine Learning | Predictive synthesis planning and bioactivity modeling. pharmafeatures.comchemical.ai | More efficient and targeted research with reduced experimental effort. |

| Process Analytical Technology (PAT) | Real-time monitoring and control of synthesis. rsc.orgresearchgate.net | Improved process understanding, consistency, and quality. |

| Lab-on-a-Chip/Microfluidics | Miniaturized synthesis, analysis, and screening. semi.ac.cncnr.it | Reduced reagent consumption, high-throughput capabilities, and rapid analysis. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1H-Pyrrol-1-yl)pentanoic acid, and what key intermediates are involved?

- Answer : The compound is synthesized via coupling reactions between pyrrole derivatives and pentanoic acid precursors. For example, alkylation of pyrrole with a bromopentanoic acid derivative under basic conditions (e.g., NaH in DMF) yields the target compound. Evidence from cholesterol-lowering drug intermediates highlights its role as a precursor in multi-step syntheses, where regioselective functionalization of the pyrrole ring is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of analytical techniques:

- NMR : Confirm regiochemistry of the pyrrole substitution (e.g., ¹H NMR to distinguish between 1-yl vs. 2-yl isomers) .

- HPLC : Assess purity (>95% recommended for biological studies).

- Mass Spectrometry : Verify molecular weight (167.21 g/mol, C₉H₁₃NO₂) .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption. Avoid exposure to heat or light, as pyrrole derivatives are prone to degradation, which can affect experimental reproducibility .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the pyrrole ring influence reactivity in medicinal chemistry applications?

- Answer : Substituents alter electron density and steric bulk, impacting binding to biological targets. For instance, methyl groups at the 4-position (as in 4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid) enhance lipophilicity and may improve membrane permeability, while electron-withdrawing groups (e.g., fluorine) can modulate hydrogen-bonding interactions. Comparative studies with analogs suggest that substituent placement affects inhibitory activity in enzyme assays .

Q. What strategies optimize regioselective functionalization of the pyrrole ring in derivatives of this compound?

- Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., trityl) to steer electrophilic substitution to specific positions.

- Catalysis : Use transition-metal catalysts (e.g., Pd) for cross-coupling reactions, enabling C–H activation at less reactive sites .

- Computational Modeling : Predict reactive sites via DFT calculations to guide synthetic design.

Q. How should researchers address contradictions in reported biological activities of pyrrole-containing pentanoic acid derivatives?

- Answer :

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature) to rule out methodological variability.

- Stability Testing : Monitor compound degradation during assays (e.g., via LC-MS) to ensure observed activity is not an artifact of decomposition .

- Structural Confirmation : Re-characterize disputed compounds to verify regiochemistry and purity .

Q. What role does this compound play in synthesizing urea or peptide derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。